Pilocarpine
Overview
Description
Pilocarpine is a naturally occurring alkaloid derived from the leaves of the Pilocarpus plant . It is a muscarinic receptor agonist that has been used for over a century to treat various ophthalmic conditions, such as glaucoma and dry mouth . This compound is known for its ability to stimulate the secretion of saliva and sweat, making it useful in treating conditions like Sjögren’s syndrome .
Mechanism of Action
Target of Action
Pilocarpine is a muscarinic acetylcholine agonist . It primarily targets the M3 subtype of muscarinic receptors found on the iris sphincter muscle and the ciliary muscle . These receptors play a crucial role in the contraction of these muscles, leading to pupil constriction (miosis) and facilitating the outflow of aqueous humor from the eye .
Mode of Action
This compound interacts with its targets, the M3 muscarinic receptors, causing these muscles to contract . This interaction results in pupil constriction (miosis) and an increase in tension on the scleral spur, thereby opening the trabecular meshwork . This facilitates the outflow of aqueous humor from the eye, which leads to a decrease in intraocular pressure .
Biochemical Pathways
The activation of the M3 muscarinic receptors by this compound leads to a series of biochemical reactions. These reactions result in the contraction of the iris sphincter muscle and the ciliary muscle . The contraction of these muscles leads to the opening of the trabecular meshwork, facilitating the outflow of aqueous humor from the eye .
Pharmacokinetics
This compound is well absorbed when administered topically in the eye or orally . It distributes widely in the body and can cross the blood-brain barrier due to its lipophilic nature . This compound is metabolized in the liver and primarily excreted in the urine . The elimination half-life of this compound is 0.76 hours for a 5 mg dose and 1.35 hours for a 10 mg dose .
Result of Action
The primary result of this compound’s action is the reduction of intraocular pressure. This is achieved through the contraction of the iris sphincter muscle and the ciliary muscle, leading to the opening of the trabecular meshwork and the outflow of aqueous humor from the eye . This compound also stimulates the secretion of various exocrine glands, such as sweat, lacrimal, salivary, and gastrointestinal glands .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain conditions, such as Sjögren’s Syndrome or radiotherapy for cancer of the head and neck, can affect the action of this compound . Additionally, the concentration of this compound and the increase in acetylcholinesterase (AChE) level may also influence its apoptotic effect .
Biochemical Analysis
Biochemical Properties
Pilocarpine is non-selective for the various muscarinic receptors but does not stimulate nicotinic acetylcholine receptors . It is a peripheral stimulant of the parasympathetic system and has been used as both a miotic and a diaphoretic agent .
Cellular Effects
Clinically, This compound has been shown to increase resting and stimulate salivary flow, decrease subjective oral dryness, and decrease difficulties with chewing and speaking in patients with xerostomia . It was shown that oral this compound not only caused an increase in salivary flow but also normalized chronic graft-versus-host disease-induced salivary biochemical and immunological alterations .
Molecular Mechanism
This reversal of the induced quantitative and qualitative alterations restored the saliva’s normal biochemical, immunological and antimicrobial protective characteristics . It has also has been recommended for the treatment of Sjogren’s syndrome, as well as for the anticholinergic side effects of desipramine and opioids .
Temporal Effects in Laboratory Settings
A sensitive, specific and rapid high performance liquid chromatography–atmospheric pressure chemical ionization source-tandem mass spectrometry (LC-APCI-MS-MS) method for the determination of This compound in human plasma was developed and validated . The method is based on liquid–liquid extraction, followed by a reversed-phase liquid chromatographic separation, and detected by means of tandem mass spectrometry .
Dosage Effects in Animal Models
The linear calibration curve covered a concentration range of 2–500 μg L −1. The intra- and inter-day precisions for This compound were <10% and the accuracies were between 90 and 110% .
Metabolic Pathways
This compound: is hydrolyzed predominantly in tissues and plasma to pilocarpic acid via Michaelis-Menten kinetics . Additional hydrolytic and oxidative metabolism may occur in the liver, and a minor fraction of this compound (20%) is excreted unchanged in the urine .
Transport and Distribution
The concentration of This compound secreted into saliva may depend on the plasma concentration .
Subcellular Localization
The subcellular localization of This compound Given its role in stimulating the parasympathetic system and its effects on various cellular processes, it can be inferred that this compound likely interacts with receptors on the cell surface to exert its effects .
Preparation Methods
Pilocarpine can be extracted from the leaves of Pilocarpus microphyllus through a multi-step process. The sample is moistened with dilute sodium hydroxide to transform the alkaloid into its free-base form, then extracted using chloroform or a suitable organic solvent . Industrial production methods involve the use of malic acid or n-butyraldehyde as raw materials, followed by a series of reactions including condensation, oxidation, esterification, and sulfonylation .
Chemical Reactions Analysis
Pilocarpine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents and organic solvents . Major products formed from these reactions include different derivatives of this compound, which can be used for various therapeutic purposes .
Scientific Research Applications
Pilocarpine has a wide range of scientific research applications. In chemistry, it is used to study the effects of muscarinic receptor agonists . In biology, this compound is used to stimulate the secretion of exocrine glands, such as sweat and saliva . In medicine, it is used to treat conditions like glaucoma, dry mouth, and presbyopia . This compound is also used in the industry to develop new formulations and delivery methods for ophthalmic solutions .
Comparison with Similar Compounds
Pilocarpine is often compared with other muscarinic receptor agonists, such as carbachol and bethanechol . Unlike this compound, carbachol is a synthetic compound that is more resistant to hydrolysis by acetylcholinesterase . Bethanechol, on the other hand, is primarily used to treat urinary retention and does not have significant ophthalmic applications . This compound’s unique ability to stimulate both the secretion of exocrine glands and reduce intraocular pressure makes it a versatile compound in both medical and research settings .
Properties
IUPAC Name |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHFTSOMWOSFHM-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021162 | |
Record name | Pilocarpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pilocarpine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE) | |
Record name | PILOCARPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HCL/, SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER, SOL IN ETHANOL, DIETHYL ETHER, 2.07e+00 g/L | |
Record name | Pilocarpine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01085 | |
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Record name | PILOCARPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pilocarpine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pilocarpine is a cholinergic parasympathomimetic agent. It increase secretion by the exocrine glands, and produces contraction of the iris sphincter muscle and ciliary muscle (when given topically to the eyes) by mainly stimulating muscarinic receptors., ...ACT PRIMARILY @ MUSCARINIC RECEPTORS OF AUTONOMIC EFFECTOR CELLS, GANGLIONIC EFFECTS CAN ALSO BE OBSERVED. THIS IS PARTICULARLY TRUE OF PILOCARPINE, ALTHOUGH ITS GANGLIONIC ACTION ALSO INVOLVES STIMULATION OF MUSCARINIC RECEPTORS..., ...AFTER TOPICAL INSTILLATION, MIOSIS BEGINS IN 15 TO 30 MIN & LASTS 4 TO 8 HR. REDUCTION OF INTRAOCULAR PRESSURE IS MAXIMAL IN 2 TO 4 HR, WHICH CORRELATES WITH MAX DECR IN OUTFLOW RESISTANCE. EFFECT ON INTRAOCULAR PRESSURE OUTLASTS EFFECT ON OUTFLOW FACILITY...PILOCARPINE...MAY DECR AQUEOUS PRODUCTION., ...PILOCARPINE /HAS AS/...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES., ...PILOCARPINE...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES. IN THIS RESPECT...RESEMBLE CHOLINE ESTERS... | |
Record name | Pilocarpine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01085 | |
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Record name | PILOCARPINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OIL OR CRYSTALS, NEEDLES | |
CAS No. |
92-13-7, 54-71-7 | |
Record name | Pilocarpine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pilocarpine [USP:BAN:JAN] | |
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Record name | Pilocarpine | |
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Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)- | |
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Record name | Pilocarpine | |
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Record name | Pilocarpine | |
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Record name | Pilocarpine | |
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Record name | PILOCARPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pilocarpine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204-205 °C, 34 °C | |
Record name | Pilocarpine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PILOCARPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pilocarpine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is pilocarpine and how does it interact with its target?
A1: this compound is a naturally occurring alkaloid that acts as a muscarinic acetylcholine receptor agonist. [] It exerts its effects by binding to muscarinic receptors, specifically the M3 subtype, mimicking the action of acetylcholine. [, , , ] This binding leads to various downstream effects depending on the tissue and receptor subtype involved. []
Q2: What is the significance of isothis compound in relation to this compound?
A4: Isothis compound is a stereoisomer of this compound naturally present in varying degrees in commercial this compound preparations. [] Although it coexists with this compound, its binding affinity for muscarinic cholinergic receptors is significantly lower. [] Consequently, the practical impact of isothis compound contamination in commercial preparations is minimal due to its low concentration and affinity. []
Q3: How does the body process and eliminate this compound?
A5: While detailed pharmacokinetic data from the provided abstracts is limited, studies indicate that this compound is absorbed readily after oral administration. [] Animal studies suggest that both P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) are involved in this compound transport, indicating a role for these transporters in this compound's distribution and elimination. []
Q4: How does this compound induce seizures in animal models of epilepsy?
A6: this compound is frequently used in rodent models to induce status epilepticus (SE), a condition mimicking human temporal lobe epilepsy. [, , , ] The this compound model involves administering a high dose of this compound, either as a bolus or via a ramping up dosing protocol. [] This induces a prolonged seizure activity, leading to hippocampal damage and subsequent spontaneous recurrent seizures. [, , ]
Q5: Are there variations in seizure susceptibility to this compound among different mice strains?
A7: Yes, studies demonstrate significant differences in this compound-induced seizure susceptibility among various substrains and even sublines of C57BL/6 mice. [] These differences, attributed to genetic variations, particularly X-chromosome linked variations, highlight the importance of carefully selecting and reporting mouse substrains for research involving this compound. []
Q6: What are the potential neuroprotective roles of UCP2 in this compound-induced epilepsy models?
A8: Studies in rat models of this compound-induced epilepsy show increased UCP2 mRNA expression in the acute phase following seizures. [] This increase appears to be associated with a reduction in oxidative stress markers and an increase in p-AKT expression, suggesting a potential neuroprotective role for UCP2 against seizure-induced excitotoxicity and mitochondrial impairment. []
Q7: Can this compound be used to manage overcorrection after radial keratotomy?
A11: Yes, clinical studies show that topical this compound effectively reduces overcorrections following radial keratotomy. [] this compound induces miosis and a myopic shift, effectively counteracting hyperopia. [, ] Furthermore, the corneal steepening induced by this compound appears to be maintained even after treatment cessation. []
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